molecular formula C9H10O4 B14734783 Nona-2,4,6-trienedioic acid CAS No. 5963-21-3

Nona-2,4,6-trienedioic acid

Cat. No.: B14734783
CAS No.: 5963-21-3
M. Wt: 182.17 g/mol
InChI Key: AGKRSTRNNNZIHN-UHFFFAOYSA-N
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Description

Nona-2,4,6-trienedioic acid is an organic compound belonging to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. This compound is characterized by its weakly acidic nature based on its pKa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-2,4,6-trienedioic acid typically involves the dehydrogenation of nona-2,4,6-trienedioyl-CoA. This process is catalyzed by a medium-chain acyl-CoA dehydrogenase, which creates a double bond between the alpha and beta carbons .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Nona-2,4,6-trienedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds that retain the core structure of the original molecule .

Scientific Research Applications

Nona-2,4,6-trienedioic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of nona-2,4,6-trienedioic acid involves its interaction with medium-chain acyl-CoA dehydrogenases. These enzymes catalyze the dehydrogenation of the compound, creating a double bond between the alpha and beta carbons. This reaction is a key step in the beta-oxidation pathway, which is crucial for the metabolism of fatty acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-2,4,6-trienedioic acid is unique due to its specific chain length and the presence of three conjugated double bonds. This structure imparts distinct chemical properties and reactivity compared to other medium-chain fatty acids .

Properties

CAS No.

5963-21-3

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

nona-2,4,6-trienedioic acid

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-6H,7H2,(H,10,11)(H,12,13)

InChI Key

AGKRSTRNNNZIHN-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=CC=CC(=O)O)C(=O)O

Origin of Product

United States

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